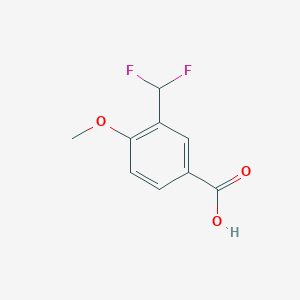

3-(Difluoromethyl)-4-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical that is used as a pesticide . It is a part of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs) .

Synthesis Analysis

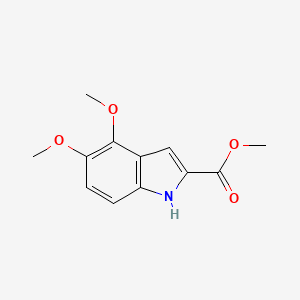

The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . The compound is part of a group of novel difluoromethylated heterocycles .Molecular Structure Analysis

The compound consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis

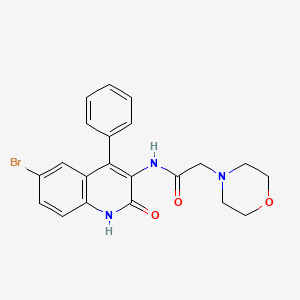

The compound is part of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical and Chemical Properties Analysis

The compound has a molecular formula of C6H6F2N2O2 and a molecular weight of 176.12 .Applications De Recherche Scientifique

Analytical Applications and Detection

Research on vanillic acid (3-methoxy-4-hydroxybenzoic acid), which shares structural similarities with 3-(Difluoromethyl)-4-methoxybenzoic acid, highlights its importance in winemaking. The spectral fingerprints of vanillic acid observed through vibrational and Raman spectra, supported by quantum chemical computations, have demonstrated potential analytical applications. Surface-enhanced Raman scattering (SERS) techniques allow for the detection of vanillic acid at picomole concentrations, underscoring the compound's utility in analytical chemistry for sensitive detection methods (Clavijo, Menendez, & Aroca, 2008).

Controlled Release of Flavor

The encapsulation of flavor molecules, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid), into layered double hydroxide (LDH) to produce nanohybrids, indicates the controlled release capabilities of these compounds. This innovative approach enables the systematic investigation of the structure and release kinetics of nanohybrids, offering significant potential in food science for enhancing flavor profiles and stability (Hong, Oh, & Choy, 2008).

Advanced Material Science

Research into the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates has paved the way for synthesizing a wide range of di- or trifluorinated hydroxybenzoic acids. This demonstrates the potential of organometallic chemistry in creating diverse and complex molecules, offering insights into the versatility of compounds related to this compound in material science and synthesis (Marzi, Gorecka, & Schlosser, 2004).

Polymer Science

The development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes introduces a new sulfonated side-chain grafting unit for fuel cell applications. This research underlines the significance of incorporating functional groups, such as methoxy groups, into polymers to enhance their properties, including proton conductivity, which is crucial for energy technologies (Kim, Robertson, & Guiver, 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(difluoromethyl)-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,8H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXAHJXRMTWMBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2665847.png)

![6-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2665848.png)

![2-(3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2665855.png)

![1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2665856.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)

![ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2665860.png)

![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)

![2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone](/img/structure/B2665868.png)